Axl-IN-18
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Overview
Description
Axl-IN-18 is a potent and selective inhibitor of the AXL receptor tyrosine kinase, which is part of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases. AXL is involved in various cellular processes, including proliferation, survival, migration, and invasion. Overexpression of AXL has been linked to poor prognosis in several cancers, making it a significant target for cancer therapy .
Preparation Methods
The synthesis of Axl-IN-18 involves multiple steps, including the preparation of key intermediates and their subsequent coupling under specific reaction conditions. While detailed synthetic routes and industrial production methods are proprietary, general methods involve the use of organic solvents, catalysts, and controlled reaction environments to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Axl-IN-18 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one functional group with another. .
Scientific Research Applications
Axl-IN-18 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the AXL signaling pathway and its role in various chemical reactions.
Biology: Employed in cell-based assays to investigate the biological functions of AXL, including cell proliferation, migration, and invasion.
Medicine: this compound is being explored as a therapeutic agent in cancer treatment, particularly in cancers where AXL is overexpressed.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting the AXL receptor tyrosine kinase .
Mechanism of Action
Axl-IN-18 exerts its effects by inhibiting the AXL receptor tyrosine kinase. This inhibition blocks the downstream signaling pathways, including the PI3K/AKT, MAPK/ERK, and STAT3 pathways, which are involved in cell proliferation, survival, and migration. By blocking these pathways, this compound effectively reduces tumor growth and metastasis .
Comparison with Similar Compounds
Axl-IN-18 is compared with other AXL inhibitors such as bemcentinib and dubermatinib. While all these compounds target the AXL receptor tyrosine kinase, this compound is noted for its high selectivity and potency. Similar compounds include:
Bemcentinib: Another selective AXL inhibitor used in cancer therapy.
Dubermatinib: Known for its efficacy in inhibiting AXL and other related kinases. This compound stands out due to its unique chemical structure and superior pharmacokinetic properties .
Properties
Molecular Formula |
C32H26FN5O4 |
---|---|
Molecular Weight |
563.6 g/mol |
IUPAC Name |
5-[4-(6,7-dimethoxyquinazolin-4-yl)oxy-3-fluoroanilino]-1-methyl-3-(3-methylphenyl)-1,6-naphthyridin-4-one |
InChI |
InChI=1S/C32H26FN5O4/c1-18-6-5-7-19(12-18)22-16-38(2)25-10-11-34-31(29(25)30(22)39)37-20-8-9-26(23(33)13-20)42-32-21-14-27(40-3)28(41-4)15-24(21)35-17-36-32/h5-17H,1-4H3,(H,34,37) |
InChI Key |
TZFAMUMVJZGJNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CN(C3=C(C2=O)C(=NC=C3)NC4=CC(=C(C=C4)OC5=NC=NC6=CC(=C(C=C65)OC)OC)F)C |
Origin of Product |
United States |
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